(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 328268-96-8
VCID: VC4876251
InChI: InChI=1S/C18H15N3O4/c1-24-14-8-4-5-10-9-12(17(20)23)18(25-15(10)14)21-13-7-3-2-6-11(13)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
SMILES: COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N
Molecular Formula: C18H15N3O4
Molecular Weight: 337.335

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

CAS No.: 328268-96-8

Cat. No.: VC4876251

Molecular Formula: C18H15N3O4

Molecular Weight: 337.335

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide - 328268-96-8

Specification

CAS No. 328268-96-8
Molecular Formula C18H15N3O4
Molecular Weight 337.335
IUPAC Name 2-(2-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide
Standard InChI InChI=1S/C18H15N3O4/c1-24-14-8-4-5-10-9-12(17(20)23)18(25-15(10)14)21-13-7-3-2-6-11(13)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
Standard InChI Key VNPIGPUCECDBQK-UZYVYHOESA-N
SMILES COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N

Introduction

Structural Characteristics and Molecular Configuration

The molecular architecture of (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide centers on a 2H-chromene backbone (benzopyran system) with three critical functional modifications:

  • Methoxy Group at Position 8: Electron-donating methoxy substituents are known to influence electronic distribution, enhancing aromatic stabilization and modulating intermolecular interactions .

  • Carboxamide at Position 3: The carboxamide group (-CONH2) introduces hydrogen-bonding capabilities, which are pivotal for target binding in biological systems .

  • (2Z)-Imino-Carbamoylphenyl Moiety at Position 2: The Z-configuration of the imino linkage and the ortho-carbamoylphenyl group create steric and electronic effects that may dictate conformational preferences and receptor affinity.

Comparative analysis with structurally related chromenes, such as N-cyclohexyl-5-methoxy-2H-chromene-2-carboxamide , reveals that substitution patterns significantly alter solubility and reactivity. For instance, the methoxy group at position 8 likely enhances lipophilicity compared to unsubstituted chromenes, while the carbamoylphenyl imino group may promote π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Methodologies

Knoevenagel Condensation Approach

A widely utilized route for synthesizing 2-imino-2H-chromene-3-carboxamides involves Knoevenagel condensation between salicylaldehyde derivatives and N-substituted cyanoacetamides. This method, optimized by Gupta et al., employs aqueous sodium carbonate under mild conditions to achieve high yields (85–92%) . For the target compound, 8-methoxy-salicylaldehyde could react with 2-cyanoacetamidobenzene to form the chromene scaffold, followed by imino group stabilization (Fig. 1).

Key Advantages:

  • Atom-economic with minimal byproducts .

  • Room-temperature conditions reduce energy expenditure .

Bi(OTf)3-Catalyzed Isocyanide Addition

An alternative pathway leverages bismuth triflate-catalyzed addition of isocyanides to chromene acetals, enabling efficient access to 2-carboxamide derivatives . This method’s regioselectivity is particularly advantageous for introducing the carboxamide group at position 3 without competing side reactions .

Reaction Conditions:

  • Catalyst: Bi(OTf)3 (5 mol%)

  • Solvent: Dichloromethane, 25°C

  • Yield: 73–95%

Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)TemperatureKey Feature
Knoevenagel CondensationNa2CO3 (aq)85–9225°CEco-friendly, high atom economy
Bi(OTf)3 CatalysisBi(OTf)373–9525°CRegioselective functionalization

Physicochemical Properties

While experimental data for the specific compound are unavailable, extrapolation from analogous chromenes provides preliminary insights:

  • Solubility: Methoxy and carboxamide groups likely confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility.

  • Thermal Stability: Chromene derivatives typically exhibit decomposition temperatures above 200°C, with methoxy substituents enhancing stability through resonance effects .

  • Crystallinity: The planar chromene system and hydrogen-bonding carboxamide group suggest a propensity for crystalline solid-state formation, facilitating X-ray diffraction analysis .

Biological Activity and Mechanistic Hypotheses

Chromene derivatives are renowned for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. Although direct evidence for (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is lacking, the following activities are hypothesized based on structural analogs:

Anti-Inflammatory Activity

Methoxy-substituted chromenes are potent cyclooxygenase-2 (COX-2) inhibitors, reducing prostaglandin synthesis . The Z-configuration of the imino group may optimize steric alignment with COX-2’s hydrophobic cleft .

Challenges and Future Directions

Current limitations include the absence of targeted biological assays and pharmacokinetic data for this compound. Future research should prioritize:

  • In Vitro Screening: Evaluate efficacy against cancer cell lines (e.g., MCF-7, A549) and inflammatory markers (COX-2, TNF-α).

  • ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models and rodent studies .

  • Synthetic Optimization: Explore microwave-assisted or flow-chemistry approaches to improve yield and scalability .

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